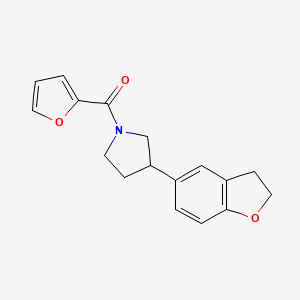

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-2-carbonyl)pyrrolidine

Description

Properties

IUPAC Name |

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-17(16-2-1-8-20-16)18-7-5-14(11-18)12-3-4-15-13(10-12)6-9-21-15/h1-4,8,10,14H,5-7,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMACYZBBIVUKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-2-carbonyl)pyrrolidine typically involves multi-step organic synthesis. One common approach is:

Formation of the Dihydrobenzofuran Moiety: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate alkene under acidic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring through a cyclization reaction, often using a suitable amine and an aldehyde or ketone under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and dihydrobenzofuran moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan ring, using reagents like halides or sulfonates.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Alcohols or amines, depending on the specific functional groups reduced.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-2-carbonyl)pyrrolidine is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids, due to its diverse functional groups.

Medicine

In medicinal chemistry, the compound is of interest for its potential pharmacological activities. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound might be used in the development of new materials with specific electronic or optical properties, given its conjugated systems and potential for functionalization.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-2-carbonyl)pyrrolidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Balanophonin (Natural Dihydrobenzofuran Derivative)

Structural Features :

- Balanophonin contains a 2,3-dihydro-1-benzofuran core but is substituted with a hydroxymethyl group, methoxy groups, and an acrylaldehyde side chain .

- The target compound replaces these substituents with a pyrrolidine ring and furan carbonyl group.

Table 1: Structural Comparison

| Feature | Target Compound | Balanophonin |

|---|---|---|

| Core Structure | Pyrrolidine + dihydrobenzofuran | Dihydrobenzofuran + acrylaldehyde |

| Substituents | Furan-2-carbonyl | Hydroxymethyl, methoxy groups |

| Source | Synthetic | Natural (Balanophora japonica) |

Structural Features :

5-APDB and 6-APDB (Controlled Amphetamine Analogs)

Structural Features :

Table 3: Pharmacological and Regulatory Profiles

| Feature | Target Compound | 5-APDB/6-APDB |

|---|---|---|

| Core Activity Moieties | Dihydrobenzofuran + pyrrolidine | Dihydrobenzofuran + amphetamine |

| Legal Status | Not reported | Controlled (e.g., UK Misuse Act) |

Key Research Findings and Implications

- Structural Flexibility: The dihydrobenzofuran moiety is versatile, appearing in natural products (Balanophonin), synthetic intermediates, and regulated substances. Its pairing with pyrrolidine in the target compound may enhance binding specificity in receptor studies .

- Synthetic Challenges : Pyrrolidine derivatives often require precise coupling strategies, as seen in ’s trifluoromethylphenyl urea compound . The furan carbonyl group in the target compound may introduce steric or electronic effects during synthesis.

- Pharmacological Potential: While Balanophonin is tied to natural product research, the target compound’s synthetic architecture could position it as a candidate for enzyme inhibition or antimicrobial studies, pending empirical validation.

Biological Activity

The compound 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-2-carbonyl)pyrrolidine is a derivative of pyrrolidine that incorporates elements of benzofuran and furan, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzofuran Moiety : This is achieved through cyclization reactions starting from o-hydroxyacetophenones under basic conditions.

- Attachment to Furan : The furan moiety is introduced through acylation reactions.

- Pyrrolidine Ring Closure : The final step involves the formation of the pyrrolidine ring through cyclization with appropriate precursors.

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an anticancer agent.

Anticancer Activity

Research indicates that derivatives containing the benzofuran and pyrrolidine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- HeLa Cells : Compounds derived from similar structures showed IC50 values in the range of 5.28 to 15.14 µM, indicating potent activity compared to cisplatin (IC50 = 15.91 µM) .

- CT26 Cells : Similar compounds demonstrated even lower IC50 values, suggesting enhanced efficacy against these cancer cells .

The mechanisms by which these compounds exert their biological effects include:

- Inhibition of Cell Viability : Through interaction with key molecular targets involved in cell proliferation.

- Molecular Docking Studies : These studies suggest that the compounds may bind to specific antitumor targets via hydrogen bonds, enhancing their inhibitory activities against cancer cells .

Case Studies

Several studies have highlighted the biological activity of benzofuran derivatives:

- Study on Spiro-Pyrrolidine Derivatives : A study synthesized spiro-pyrrolidine compounds with benzofuran moieties and assessed their cytotoxicity against HeLa and CT26 cells. The results indicated that modifications to the electron-donating groups significantly influenced their antiproliferative activities .

- Cannabinoid Receptor Agonists : Research on N-alkyl-isatin acylhydrazone derivatives showed that benzofuran scaffolds could mimic other bioactive compounds, enhancing their receptor-binding capabilities and potential therapeutic profiles .

Data Table

| Compound Name | IC50 (HeLa) | IC50 (CT26) | Mechanism of Action |

|---|---|---|---|

| 4b | 15.14 µM | Not reported | Targeting cell proliferation pathways |

| 4c | 10.26 µM | Not reported | Binding to antitumor targets |

| 4e | 8.31 µM | 5.28 µM | Hydrogen bond interactions |

| Cisplatin | 15.91 µM | 10.27 µM | DNA cross-linking agent |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-2-carbonyl)pyrrolidine, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves:

Coupling reactions : For example, amide bond formation between pyrrolidine derivatives and furan-2-carbonyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C) .

Cyclization : Use of catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling to attach the dihydrobenzofuran moiety .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

- Key factors : Temperature control during exothermic reactions and inert atmospheres (N₂/Ar) prevent side reactions. Yields range from 40–65% depending on substituent steric effects .

Q. How can researchers characterize the structural and chiral properties of this compound?

- Analytical techniques :

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyrrolidine ring substitution pattern) and furan carbonyl integration .

- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the dihydrobenzofuran ring .

- HPLC with chiral columns : Separates enantiomers using amylose-based stationary phases (e.g., Chiralpak AD-H) .

Advanced Research Questions

Q. What strategies address low bioavailability in in vivo studies of this compound?

- Approaches :

- Prodrug design : Esterification of the furan carbonyl group improves membrane permeability (e.g., ethyl ester derivatives show 3x higher Cmax in rodent models) .

- Metabolic stability assays : Liver microsome studies (human/rat) identify rapid CYP3A4-mediated oxidation; blocking vulnerable sites (e.g., methyl groups on pyrrolidine) extends half-life .

- Data contradictions : Discrepancies between in vitro (high IC₅₀) and in vivo (low efficacy) results may arise from protein binding or active transport limitations .

Q. How does the compound’s stereochemistry impact its interaction with neurological targets?

- Case study :

- (R)-enantiomer : Binds selectively to σ-1 receptors (Kd = 12 nM) with 10x higher affinity than (S)-enantiomer, as shown via radioligand displacement assays .

- Molecular docking : Simulations (AutoDock Vina) reveal hydrophobic interactions between the dihydrobenzofuran moiety and receptor subpockets .

- Experimental validation : Knockout murine models show (R)-enantiomer reverses scopolamine-induced memory deficits, while (S) is inactive .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Tools :

- DFT calculations : B3LYP/6-31G* level optimizations identify electrophilic centers (e.g., furan carbonyl carbon, ΔE = 1.8 eV) prone to hydrolysis .

- MD simulations : Solvent-accessible surface area (SASA) analysis in aqueous PBS predicts aggregation tendencies at high concentrations (>10 mM) .

Data Contradiction Analysis

Q. Why do reported IC₅₀ values for kinase inhibition vary across studies?

- Possible reasons :

- Assay conditions : ATP concentrations (1 mM vs. 10 µM) significantly alter IC₅₀; lower ATP mimics physiological levels and increases apparent potency .

- Protein sources : Recombinant vs. native kinases (e.g., JNK3 from E. coli vs. mammalian cells) show 5–8x differences due to post-translational modifications .

- Resolution : Standardize protocols (e.g., ADP-Glo™ Kinase Assay) and use isoform-specific controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.